molecular formula C12H9ClN2O2 B6368301 6-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine, 95% CAS No. 1261916-39-5

6-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368301
CAS RN: 1261916-39-5
M. Wt: 248.66 g/mol
InChI Key: LUBCKWJWCNFNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine, 95% (6-C4CP2HP-95%) is a synthetic chemical compound that has recently been studied for its potential applications in scientific research. 6-C4CP2HP-95% is a derivative of the pyridine family of compounds, and it is composed of a six-membered ring with a carbamoyl group and a chlorine atom attached to the ring. 6-C4CP2HP-95% has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects.

Scientific Research Applications

Due to its wide range of biological activities, 6-C4CP2HP-95% has been studied for its potential applications in scientific research. In particular, it has been investigated for its potential use in the treatment of inflammation, oxidative stress, and cancer. In addition, 6-C4CP2HP-95% has been studied for its potential use as an antioxidant in food and beverage products.

Mechanism of Action

The exact mechanism of action of 6-C4CP2HP-95% is not yet fully understood. However, it is believed that the compound acts by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 6-C4CP2HP-95% has been found to possess anti-inflammatory and anti-oxidant properties, which may be due to its ability to inhibit the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
6-C4CP2HP-95% has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 6-C4CP2HP-95% has been found to possess anti-viral and anti-bacterial properties. It has also been found to possess anti-allergic and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-C4CP2HP-95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, the compound has been found to possess a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, one limitation of using 6-C4CP2HP-95% in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 6-C4CP2HP-95%. These include further investigations into its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as an antioxidant in food and beverage products. Additionally, further studies could be conducted to explore the potential synergistic effects of 6-C4CP2HP-95% when used in combination with other compounds. Finally, further research could be conducted to evaluate the long-term safety and efficacy of 6-C4CP2HP-95%.

Synthesis Methods

The synthesis of 6-C4CP2HP-95% is a multi-step process that involves the reaction of 3-carbamoyl-4-chlorophenol with 2-hydroxypyridine. The reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction is catalyzed by a suitable base, such as potassium carbonate or sodium hydroxide. The product is then purified by recrystallization from methanol and ethanol. The final product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

2-chloro-5-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-5-4-7(6-8(9)12(14)17)10-2-1-3-11(16)15-10/h1-6H,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBCKWJWCNFNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683108
Record name 2-Chloro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine

CAS RN

1261916-39-5
Record name 2-Chloro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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